molecular formula C21H26Cl2N2OS B605042 (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride CAS No. 1217201-17-6

(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride

Cat. No.: B605042
CAS No.: 1217201-17-6
M. Wt: 425.412
InChI Key: PDVBHWZPRQFKJS-KYIGKLDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride is a chemical compound known for its role as an activator of soluble guanylyl cyclase. This enzyme is crucial in converting guanosine triphosphate to cyclic guanosine monophosphate, which affects various physiological processes such as smooth muscle relaxation, neurotransmission, inhibition of platelet aggregation, and immune response .

Mechanism of Action

A-350619 hydrochloride is an activator of soluble guanylyl cyclase (sGC), a major receptor for nitric oxide (NO). Guanylyl cyclase converts GTP to cyclic GMP, affecting physiological processes such as smooth muscle relaxation, neurotransmission, inhibition of platelet aggregation, and immune response . A-350619 modulates the catalytic properties of guanylyl cyclase, increasing Vmax from 0.1 to 14.5 μmol/min/mg (a 145-fold increase), and lowering Km from 300 to 50 μM (a 6-fold decrease) .

Safety and Hazards

A-350619 hydrochloride is for R&D use only, not for drug, household, or other uses . It is recommended to consult the Material Safety Data Sheet for information regarding hazards and safe handling practices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride involves multiple steps, starting with the preparation of the core structure, 3-[2-(4-chlorophenylthio)phenyl]-N-(4-dimethylaminobutyl)acrylamide. This is achieved through a series of reactions including nucleophilic substitution and amide formation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the activation of soluble guanylyl cyclase.

    Biology: Investigated for its effects on smooth muscle relaxation and neurotransmission.

    Medicine: Explored as a potential treatment for conditions like erectile dysfunction due to its ability to enhance the effect of nitric oxide.

    Industry: Utilized in the development of new pharmaceuticals targeting guanylyl cyclase.

Comparison with Similar Compounds

Uniqueness: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride is unique due to its specific structure, which allows for a high degree of activation of soluble guanylyl cyclase. This makes it particularly effective in enhancing the physiological effects of nitric oxide, setting it apart from other similar compounds .

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS.ClH/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19;/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25);1H/b14-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVBHWZPRQFKJS-KYIGKLDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCCNC(=O)/C=C/C1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.